N-(2-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
Description
N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their interesting chemical properties
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[[(E)-(4-fluorophenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18FN3O2/c1-15-6-2-3-7-18(15)21(27)25-20-9-5-4-8-19(20)22(28)26-24-14-16-10-12-17(23)13-11-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
DDTDQPRKMQXNDX-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- (E)-(4-Fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of both fluorophenyl and hydrazinecarbonyl groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
